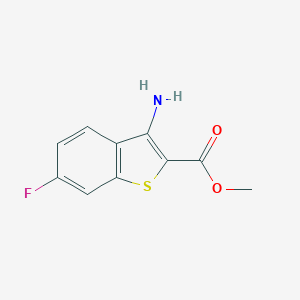

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Molecular Structure Analysis

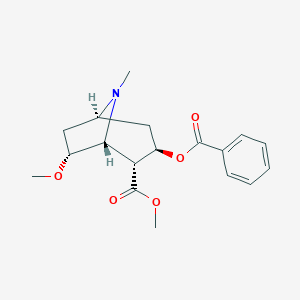

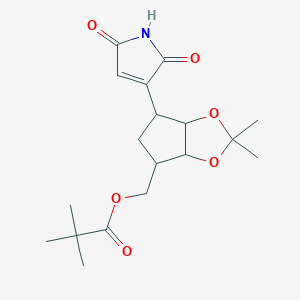

The molecular structure of “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a carboxylate group and an amino group .

Chemical Reactions Analysis

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors . The exact chemical reactions involving “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” would depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- The crystal structure of Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, a compound similar to Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, was analyzed. It was found to consist of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Synthesis and Antimicrobial Activity

- Synthesis of various compounds, including ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and their conversion to other derivatives has been reported. These compounds were screened for antibacterial and antifungal activity, with some showing promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Synthesis Techniques

- The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, using Et3SiH/I2 as a reducing agent was described. This method highlights advanced techniques in chemical synthesis (Jayaraman, Sridharan, & Nagappan, 2010).

Electrochemical Reduction Studies

- A study focused on the electrochemical behavior of methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates, providing insights into the electrochemical properties of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Fluorination and Synthesis

- The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles was investigated. These compounds were found to be potently cytotoxic in specific human breast cell lines, indicating potential applications in cancer research (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Direcciones Futuras

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have shown promise in various fields, including medicinal chemistry and material science . They have been used in the synthesis of kinase inhibitors , suggesting potential applications in drug discovery and development. Future research could explore these applications further.

Propiedades

IUPAC Name |

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPUQPQQFRVVOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442110 |

Source

|

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

CAS RN |

142363-99-3 |

Source

|

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)